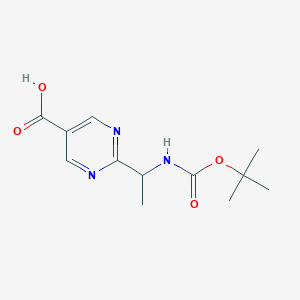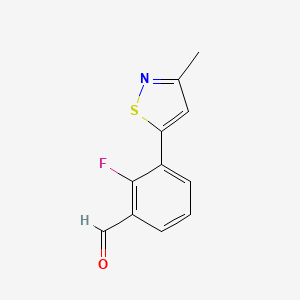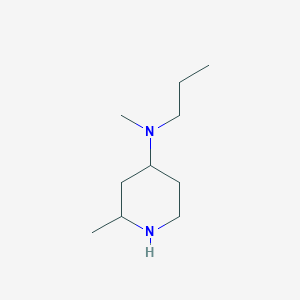
2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above. The choice of solvents and reaction conditions may be optimized for efficiency and yield. For example, the use of ionic liquids has been explored for high-temperature Boc deprotection of amino acids and peptides .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine.
Applications De Recherche Scientifique
2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID involves the protection of amine groups, which prevents unwanted side reactions during chemical transformations. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyloxycarbonyl derivatives: These compounds also feature the Boc protecting group and are used for similar purposes in organic synthesis.
N-Boc amino acids: Commonly used in peptide synthesis and other biochemical applications.
Uniqueness
2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID is unique due to its specific structure, which combines the Boc-protected amine with a pyrimidine ring. This combination allows for specific interactions and applications in various fields of research.
Propriétés
Formule moléculaire |
C12H17N3O4 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-7(15-11(18)19-12(2,3)4)9-13-5-8(6-14-9)10(16)17/h5-7H,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
HGVLAGUVEOOMCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(C=N1)C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)


![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)




![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)

![1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13200441.png)
